molecular formula C6H6N4O B1670360 Dezaguanine CAS No. 41729-52-6

Dezaguanine

Cat. No. B1670360
CAS RN: 41729-52-6
M. Wt: 150.14 g/mol
InChI Key: KXBCLNRMQPRVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dezaguanine , also known as 3-deazaguanine , is a purine antimetabolite. It has been evaluated in clinical trials for its potential therapeutic effects in patients with advanced solid tumors .

Scientific Research Applications

Antitumor Applications

  • Antipurine Antimetabolite Properties : Dezaguanine, an antipurine antimetabolite, has been shown to exhibit significant activity against transplantable rodent solid tumors, including mammary adenocarcinomas. Its efficacy spans various tumor models, including hormone-sensitive and hormone-insensitive tumors. Dezaguanine requires conversion to nucleotides for activity, where it inhibits synthesis of guanine nucleotides and can be incorporated into nucleic acids, which may contribute to its cytotoxicity (Leopold et al., 2004).

  • Chemotherapy for Breast Carcinomas : Dezaguanine has shown promising activity against experimental models of human breast carcinomas. It has been active against mammary adenocarcinomas and various other solid tumors, which led to its consideration for clinical trials (Khwaja, 1982).

Molecular Recognition

  • Recognition of Thymine Bulge : A derivative of dezaguanine, 7-Deazaguanine, has been developed for enhanced recognition of uracil and thymine in DNA and RNA duplexes containing single T- and U-bulges. This shows its potential in molecular recognition and interaction studies (Ong et al., 2009).

  • Base Pairing in DNA : Studies on the incorporation of 7-deazaguanine into DNA have revealed its significant effect on the dynamic structure of the DNA, mediated by changes in hydration and cation organization. This finding is important for understanding the role of dezaguanine modifications in DNA stability and structure (Ganguly et al., 2007).

Biochemical Properties

  • Metabolism and Synthesis : Various studies have explored the metabolism and synthetic pathways of dezaguanine and its derivatives. These studies provide insights into the drug's biochemical properties, essential for its therapeutic applications and understanding its mechanisms of action (Hartman et al., 1986).

  • leukemia (T-ALL). This selectivity is notable as it provides a potential avenue for targeted therapy in specific types of leukemia (Cohen et al., 1983).

Drug Development and Modification

  • Improved Synthesis for Research and Medicinal Applications : Advances in the synthesis of dezaguanine derivatives, such as 8-carboxyethyl-7-deazaguanine, have been reported. These improvements in synthesis pathways are crucial for the broader application of dezaguanine in medicinal research and supramolecular assemblies (Pruet & Kevlishvili, 2017).

  • Modification for Enhanced Stability and DNA Interaction : The modification of dezaguanine, such as the incorporation of 7-deaza-7-methylguanine, influences the stability and structure of oligonucleotides, providing insights into its potential use in genomic studies and therapeutic applications (Seela & Chen, 1997).

Safety And Hazards

  • Cardiac Toxicity :
    • Postmortem cardiac pathology showed nonspecific interstitial fibrosis without inflammatory cell infiltrates .

properties

IUPAC Name

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBCLNRMQPRVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194525
Record name Dezaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dezaguanine

CAS RN

41729-52-6
Record name Dezaguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41729-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dezaguanine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041729526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dezaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DRB973HUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezaguanine
Reactant of Route 2
Dezaguanine
Reactant of Route 3
Reactant of Route 3
Dezaguanine
Reactant of Route 4
Dezaguanine
Reactant of Route 5
Dezaguanine
Reactant of Route 6
Reactant of Route 6
Dezaguanine

Citations

For This Compound
45
Citations
WR Leopold, DW Fry, TJ Boritzki, JA Besserer… - Investigational New …, 1985 - Springer
… of radiolabelled dezaguanine in rats. Finally, dezaguanine can cross the blood-brain barrier. In summary, the novel biochemical and experimental antitumor properties of dezaguanine …
Number of citations: 12 link.springer.com
K Margolin, J Doroshow, L Leong, S Akman… - Investigational new …, 1990 - Springer
… Due to the probable cardiotoxicity of dezaguanine in this … The antineoplastic activity of dezaguanine has been … data, a phase I study of dezaguanine was designed using a schedule of …
Number of citations: 4 link.springer.com
L Pendyala, PJ Creaven, LR Whitfield - Cancer chemotherapy and …, 1991 - Springer
… Creaven PJ, Pendyala L, Cowens JW, Brenner DE, Petrelli N, Huben R, Grove WR, Whitfield LR, Solomon J (1989) Phase I study and pharmacokinetics of dezaguanine. Proceedings, …
Number of citations: 1 link.springer.com
JD Hartman, V Alks, CC Huang… - Journal of Labelled …, 1986 - Wiley Online Library
Dezaguanine mesylate (CI‐908 mesylate, 3‐deazaguanine mesylate, 6‐amino‐1,5‐dihydro‐4H‐imidazo[4,5‐c]pyridin‐4‐one methanesulfonate, 7), a new antitumor agent, was labeled …
JD Hartman, CC Huang, PD Cook, V Alks - J. Labelled Compd …, 1986 - osti.gov
Dezaguanine mesylate (CI-908 mesylate, 3-deazaguanine mesylate, 6-amino-1,5-dihydro-4H-imidazo (4,5-c)pyridin-4-one methanesulfonate, a new antitumour agent, was labeled in …
Number of citations: 0 www.osti.gov
L Cui, S Balamkundu, CF Liu, H Ye… - Nucleic Acids …, 2023 - academic.oup.com
Bacteriophages and bacteria are engaged in a constant arms race, continually evolving new molecular tools to survive one another. To protect their genomic DNA from restriction …
Number of citations: 2 academic.oup.com
A Bagaria, M Saran, J Parihar - Chemical Science and …, 2019 - books.google.com
Plant toxins and the bacterial toxins are the best studied cytotoxic proteins. The plant toxins Abrin and Ricin are exceptionally toxic and form a part of the ribosome inactivating proteins (…
Number of citations: 2 books.google.com
NS Olsen, TK Nielsen, L Cui, P Dedon… - Nucleic Acids …, 2023 - academic.oup.com
… of the deazaguanine modification system and its diversity, not only regarding the (i) chemical composition of the base-substitutions, but also the (ii) assortment of dezaguanine …
Number of citations: 6 academic.oup.com
G Zhang, J Xing, Y Wang, L Wang, Y Ye, D Lu… - Frontiers in …, 2018 - frontiersin.org
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular monomeric heme-containing enzyme that catalyzes the first and the rate limiting step in catabolism of tryptophan via the …
Number of citations: 24 www.frontiersin.org
AK Jha, A Sharon, R Rondla, CK Chu - Tetrahedron, 2009 - Elsevier
… Finally, we aimed to prepare a novel N,N-diphenyl carbamoyl protected 3-dezaguanine base, similarly to the case of purines. This may completely shield the reaction at N-7 position, …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.